molecular formula C11H13FN2O B12071460 N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide

Cat. No.: B12071460
M. Wt: 208.23 g/mol
InChI Key: CSNQZWRCVBMCOP-UHFFFAOYSA-N
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Description

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide is a synthetic organic compound with the molecular formula C11H13FN2O. This compound features a unique azetidine ring, which is a four-membered nitrogen-containing ring, substituted with a carboxamide group and a 3-fluoro-5-methylphenyl group. The presence of the fluorine atom and the azetidine ring imparts distinct chemical and biological properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 3-fluoro-5-methylphenylamine and suitable carbonyl compounds.

    Introduction of the Carboxamide Group: The carboxamide group is introduced by reacting the azetidine intermediate with carboxylic acid derivatives, such as acyl chlorides or anhydrides, under mild conditions.

    Final Purification: The crude product is purified using techniques like recrystallization or chromatography to obtain the pure this compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow chemistry and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.

    Substitution: The fluorine atom in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, particularly those involving the central nervous system.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and the azetidine ring play crucial roles in binding affinity and selectivity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Fluoro-4-methylphenyl)azetidine-3-carboxamide
  • N-(3-Chloro-5-methylphenyl)azetidine-3-carboxamide
  • N-(3-Fluoro-5-ethylphenyl)azetidine-3-carboxamide

Uniqueness

N-(3-Fluoro-5-methylphenyl)azetidine-3-carboxamide is unique due to the specific positioning of the fluorine and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs. This unique structure may result in distinct pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for further research and development.

Properties

Molecular Formula

C11H13FN2O

Molecular Weight

208.23 g/mol

IUPAC Name

N-(3-fluoro-5-methylphenyl)azetidine-3-carboxamide

InChI

InChI=1S/C11H13FN2O/c1-7-2-9(12)4-10(3-7)14-11(15)8-5-13-6-8/h2-4,8,13H,5-6H2,1H3,(H,14,15)

InChI Key

CSNQZWRCVBMCOP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)F)NC(=O)C2CNC2

Origin of Product

United States

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